molecular formula C25H31NO2 B10823048 3-((1S,5R,9R)-9-((E)-3-Hydroxyprop-1-en-1-yl)-2-phenethyl-2-azabicyclo[3.3.1]nonan-5-yl)phenol

3-((1S,5R,9R)-9-((E)-3-Hydroxyprop-1-en-1-yl)-2-phenethyl-2-azabicyclo[3.3.1]nonan-5-yl)phenol

Cat. No.: B10823048
M. Wt: 377.5 g/mol
InChI Key: FTDOOEOFAZGQEK-ZADLEFMZSA-N
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Preparation Methods

The synthesis of EG-1-230 involves several steps, starting with the preparation of the bicyclic core structure. The synthetic route typically includes the following steps:

    Formation of the bicyclic core: This involves the cyclization of a suitable precursor to form the azabicyclo[3.3.1]nonane structure.

    Introduction of the phenethyl group: This step involves the addition of a phenethyl group to the bicyclic core.

    Hydroxyprop-1-en-1-yl group addition:

Chemical Reactions Analysis

EG-1-230 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

EG-1-230 has several scientific research applications, including:

Mechanism of Action

EG-1-230 exerts its effects by binding to the μ opioid receptor, a G protein-coupled receptor involved in pain modulation and reward pathways. Upon binding, EG-1-230 activates the receptor, leading to the inhibition of adenylate cyclase activity, reduced cyclic adenosine monophosphate levels, and decreased neurotransmitter release . This results in analgesic and euphoric effects.

Comparison with Similar Compounds

EG-1-230 is unique due to its specific structure and binding affinity for the μ opioid receptor. Similar compounds include:

Compared to these compounds, EG-1-230 has a lower potency but retains high affinity, making it a valuable tool for studying opioid receptor interactions.

Properties

Molecular Formula

C25H31NO2

Molecular Weight

377.5 g/mol

IUPAC Name

3-[(1S,5R,9R)-9-[(E)-3-hydroxyprop-1-enyl]-2-(2-phenylethyl)-2-azabicyclo[3.3.1]nonan-5-yl]phenol

InChI

InChI=1S/C25H31NO2/c27-18-6-11-23-24-12-5-14-25(23,21-9-4-10-22(28)19-21)15-17-26(24)16-13-20-7-2-1-3-8-20/h1-4,6-11,19,23-24,27-28H,5,12-18H2/b11-6+/t23-,24-,25-/m0/s1

InChI Key

FTDOOEOFAZGQEK-ZADLEFMZSA-N

Isomeric SMILES

C1C[C@H]2[C@@H]([C@@](C1)(CCN2CCC3=CC=CC=C3)C4=CC(=CC=C4)O)/C=C/CO

Canonical SMILES

C1CC2C(C(C1)(CCN2CCC3=CC=CC=C3)C4=CC(=CC=C4)O)C=CCO

Origin of Product

United States

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